4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol
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Overview
Description
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is a complex organic compound that features a pyrazole ring, a methoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring structure.
Methoxyphenols: Compounds such as guaiacol (2-methoxyphenol) have similar functional groups.
Uniqueness
4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
4-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H21N3O2/c1-4-11(2)18-8-7-15(17-18)16-10-12-5-6-13(19)14(9-12)20-3/h5-9,11,19H,4,10H2,1-3H3,(H,16,17) |
InChI Key |
KDQKCHHEWDPVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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